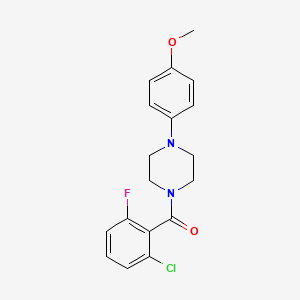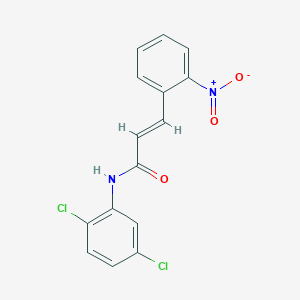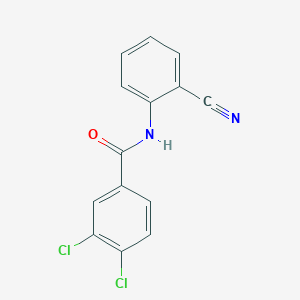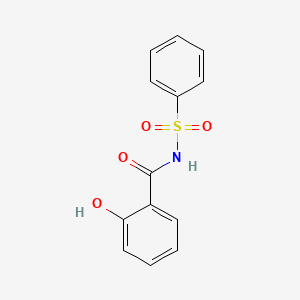![molecular formula C16H17N3O3 B5833039 N'-{[2-(3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5833039.png)
N'-{[2-(3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-(3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide, commonly known as 'Compound X', is a novel chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridinecarboximidamide derivatives and has shown promising results in various biomedical studies.
作用机制
The mechanism of action of Compound X is not fully understood, but it is believed to act through multiple pathways. It has been found to target various enzymes and receptors involved in cancer cell growth, inflammation, and neurodegeneration. Compound X has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and play a critical role in cancer and neurodegeneration. It has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of inflammation and glucose metabolism.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects in different cell types and tissues. It has been shown to induce apoptosis and cell cycle arrest in cancer cells by regulating the expression of various genes involved in cell growth and survival. In inflammation, Compound X has been found to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of NF-κB and MAPK signaling pathways. In neurodegeneration, Compound X has been found to enhance synaptic plasticity and neurogenesis by activating the BDNF/TrkB signaling pathway.
实验室实验的优点和局限性
Compound X has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. It also has a well-defined chemical structure, which allows for easy characterization and identification. However, one of the limitations of Compound X is its high cost, which may limit its use in large-scale experiments. Another limitation is its low bioavailability, which may require the use of specialized delivery systems to improve its efficacy.
未来方向
There are several future directions for the research of Compound X. One of the potential applications is in the development of novel cancer therapies. Compound X has shown promising results in inhibiting the growth and proliferation of cancer cells, and further studies are needed to determine its efficacy in preclinical and clinical trials. Another potential application is in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Compound X has shown neuroprotective effects and may have the potential to slow down or reverse the progression of these diseases. Additionally, further studies are needed to investigate the safety and toxicity of Compound X in different cell types and animal models.
Conclusion:
In conclusion, Compound X is a novel chemical compound that has shown promising results in various biomedical studies. Its potential therapeutic applications in cancer, inflammation, and neurodegeneration make it an attractive target for further research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Compound X have been discussed in this paper. Further studies are needed to determine the full potential of Compound X in various biomedical fields.
合成方法
Compound X can be synthesized using a multistep process that involves the reaction of 2-pyridinecarboximidamide and 3,5-dimethylphenol with acetic anhydride in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been optimized to produce Compound X in high yields and purity.
科学研究应用
Compound X has been extensively studied for its potential therapeutic applications in various biomedical fields. It has shown promising results in treating cancer, inflammation, and neurological disorders. In cancer research, Compound X has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also shown anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In neurological research, Compound X has been found to improve cognitive function and memory by enhancing synaptic plasticity and neurogenesis.
属性
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(3,5-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-7-12(2)9-13(8-11)21-10-15(20)22-19-16(17)14-5-3-4-6-18-14/h3-9H,10H2,1-2H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNKGVFHELIFEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)ON=C(C2=CC=CC=N2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)OCC(=O)O/N=C(/C2=CC=CC=N2)\N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-tert-butylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5832970.png)

![N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5832979.png)
![2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5832983.png)
hydrazone](/img/structure/B5832987.png)
![2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5832995.png)
![7-[(2-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5833006.png)


![methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5833025.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5833035.png)
![5,5-dimethyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5833038.png)
